Pharmacological Activity Abolished by Stereochemical Inversion: (R,R)-Proline Isomer Is Inactive vs. Picomolar (S,S)-Parent
The antiviral activity of this chemotype is absolutely dependent on the stereochemical configuration of the proline moiety. The (R,R)-proline diastereomer 51 is explicitly reported as 'inactive' as an HCV NS5A replication complex inhibitor, while the (S,S)-configured parent compound 50 retains potent inhibitory activity [1]. Daclatasvir itself (the fully SSSS-configured clinical compound) exhibits EC50 values of 50 pM against genotype 1a and 9 pM against genotype 1b replicons [2]. The RRRR isomer, as the complete enantiomer of daclatasvir with all four chiral centers inverted, is expected to be pharmacologically inactive based on this established class-level SAR, which demonstrates that stereoinversion at even two key proline positions results in complete loss of measurable antiviral activity [1].
| Evidence Dimension | Antiviral potency (HCV GT-1b replicon inhibition) |
|---|---|
| Target Compound Data | Daclatasvir RRRR Isomer: expected inactive (EC50 >> nM range, based on class-level SAR for (R,R)-proline stereochemistry) |
| Comparator Or Baseline | Daclatasvir (SSSS, BMS-790052): EC50 = 9 pM (GT-1b), 50 pM (GT-1a); (S,S)-proline diastereomer 50: active; (R,R)-proline diastereomer 51: inactive (explicitly stated) [1] [2] |
| Quantified Difference | Activity difference: >10,000-fold estimated loss of potency (picomolar active → inactive) based on stereochemical inversion; (R,R)-isomer 51 reported as inactive vs. active (S,S)-50 [1] |
| Conditions | HCV GT-1b subgenomic replicon assay in Huh-7 cells; biotin-labeled inhibitor pull-down experiments confirming NS5A binding dependence on absolute configuration of proline element [1] |
Why This Matters
This establishes the RRRR isomer as a pharmacologically irrelevant impurity that must be rigorously separated and quantified—not an interchangeable analog—directly driving the need for isomer-specific reference standards.
- [1] Belema M, Meanwell NA. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. In: HCV: The Journey from Discovery to a Cure. Topics in Medicinal Chemistry, vol 31. Springer, 2019. pp. 27–70. doi:10.1007/7355_2018_47. Explicit statement: 'The antiviral activity of 50 is highly sensitive to the absolute configuration of the proline moiety since the (R,R)-isomer 51 is inactive.' View Source
- [2] Belema M, Nguyen VN, Bachand C, et al. Hepatitis C virus NS5A replication complex inhibitors: the discovery of daclatasvir. J Med Chem. 2014;57(5):2013-2032. doi:10.1021/jm401836p. Compound 33 (daclatasvir) EC50 values: 50 pM (GT-1a), 9 pM (GT-1b). View Source
